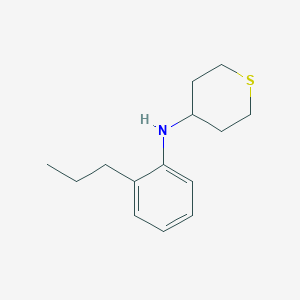![molecular formula C15H24N2O3 B7557318 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol](/img/structure/B7557318.png)
2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol, also known as MPMP, is a chemical compound with potential applications in scientific research. This compound is a derivative of methoxyphenol and has been found to have several interesting properties that make it useful for studying various biological processes.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol involves its ability to bind to the ATP-binding site of tyrosine kinases, thereby preventing their activity. This leads to a reduction in cell proliferation and an increase in cell death, which can be beneficial in the treatment of cancer.
Biochemical and Physiological Effects:
In addition to its effects on tyrosine kinases, this compound has also been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory properties. These properties make it a potentially useful compound for the treatment of infectious diseases and inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol in lab experiments is its specificity for tyrosine kinases, which allows for targeted inhibition of these enzymes. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol. One area of interest is the development of more potent derivatives of this compound that could be used in lower concentrations. Another area of interest is the investigation of the compound's effects on other biological processes, such as its potential as an anti-inflammatory agent. Finally, there is potential for the development of this compound-based therapies for the treatment of cancer and infectious diseases.
Synthesemethoden
The synthesis of 2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol involves the reaction of 2-methoxy-5-nitrophenol with 1-morpholin-4-ylpropan-2-amine in the presence of a reducing agent such as sodium dithionite. The resulting product is then treated with formaldehyde and hydrogen chloride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol has been found to be useful in a variety of scientific research applications. It has been shown to inhibit the activity of tyrosine kinases, which are enzymes that play a key role in cell signaling and regulation. This makes it a potential candidate for the development of new cancer therapies, as many cancers are driven by abnormal tyrosine kinase activity.
Eigenschaften
IUPAC Name |
2-methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-12(11-17-5-7-20-8-6-17)16-10-13-3-4-15(19-2)14(18)9-13/h3-4,9,12,16,18H,5-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPALARLYPHRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NCC2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline](/img/structure/B7557243.png)
![4-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7557244.png)
![N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7557251.png)

![2-(cyclohexen-1-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B7557263.png)

![2-chloro-N-[3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557274.png)


![N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine](/img/structure/B7557298.png)
![N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide](/img/structure/B7557302.png)
![3-[(2-Chloroacetyl)amino]-2-methylbenzamide](/img/structure/B7557321.png)
